

# An In-depth Technical Guide on the Spectroscopic Data of Boc-Protected Diazabicycloheptane

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## Compound of Interest

	<i>Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate</i>
Compound Name:	
Cat. No.:	B176106

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This guide provides a comprehensive overview of the spectroscopic data for tert-butyl (1*S*,4*S*)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key building block in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting quantitative data in a structured format, detailed experimental protocols, and a visual representation of the synthetic workflow.

## Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Boc-protected diazabicycloheptane.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for tert-butyl (1*S*,4*S*)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.10-4.15	m	H-1, H-4 (Bridgehead)	
~3.63-3.71	m	H-3endo, H-6endo	
~3.20	d	10.2	H-3exo, H-6exo
~2.32-2.50	m	H-7a, H-7b	
1.40	s	9H, -C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Chemical Shift ( $\delta$ ) ppm	Assignment
~155.1	C=O (Boc)
~81.1	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~66.9, ~68.6	C-1, C-4 (Bridgehead)
~59.9, ~61.7	C-3, C-6
~44.0	C-7
28.2	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

Table 3: Infrared (IR) Spectroscopic Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3500	Medium	N-H Stretch (secondary amine)
~2850-3000	Strong	C-H Stretch (alkane)
~1680-1720	Strong, Sharp	C=O Stretch (carbamate) <a href="#">[1]</a>
~1450-1475	Medium	C-H Bend (alkane)
~1365-1390	Medium	C-H Bend (gem-dimethyl of Boc)
~1250-1020	Medium	C-N Stretch (aliphatic amine) <a href="#">[2]</a>
~1160-1170	Strong	C-O Stretch (carbamate)

Table 4: Mass Spectrometry (MS) Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

m/z	Relative Intensity	Assignment
199	[M+H] <sup>+</sup>	Molecular Ion
143	[M - C <sub>4</sub> H <sub>8</sub> + H] <sup>+</sup>	Loss of isobutylene
100	[M - Boc + 2H] <sup>+</sup>	Loss of the Boc group
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	tert-butyl cation

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of Boc-protected diazabicycloheptane.

### Synthesis of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

This procedure is adapted from published literature.[\[3\]](#)[\[4\]](#)

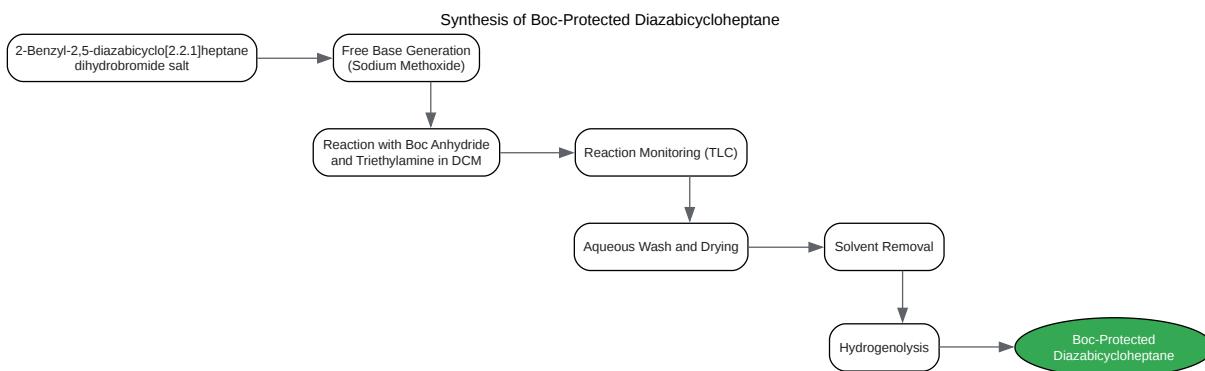
- Starting Material Preparation: (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is prepared from the corresponding dihydrobromide salt by treatment with a solution of sodium methoxide in methanol. The resulting free base is used immediately in the next step.
- Boc Protection: In a 250 mL round-bottom flask, 28 g (148.72 mmol) of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is dissolved in 200 mL of dichloromethane and the flask is cooled in an ice bath.[3]
- Di-tert-butyl dicarbonate (41.24 g, 188.52 mmol) is added portion-wise to the reaction mixture, followed by the addition of triethylamine (26.25 mL, 188.52 mmol).[3]
- The reaction flask is allowed to warm to room temperature and stirring is continued. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion of the reaction, the mixture is washed three times with 200 mL of distilled water. The organic layer is then dried over anhydrous sodium sulfate and concentrated under vacuum to yield the Boc-protected intermediate.[3]
- Debenylation: The benzyl group is removed by hydrogenolysis to afford the final product, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.

### Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 or 400 MHz spectrometer.[3] Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer.[1] A small amount of the sample is placed directly on the ATR crystal for analysis. The spectrum is typically recorded from 4000 to  $600\text{ cm}^{-1}$ .
- Mass Spectrometry: Mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source.[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.

# Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Boc-protected diazabicycloheptane.



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Caption: Synthetic workflow for Boc-protected diazabicycloheptane.

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